1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride
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Overview
Description
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an aminophenyl group, an ethyl group, and a pyrazole ring. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrazole derivative.
Addition of the Ethyl Group: The ethyl group is added through an alkylation reaction using an ethyl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate carboxylic acid derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position.
1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminophenyl group enhances its potential for biological interactions, while the ethyl group and carboxamide moiety contribute to its stability and reactivity.
Properties
Molecular Formula |
C12H15ClN4O |
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Molecular Weight |
266.73 g/mol |
IUPAC Name |
1-(4-aminophenyl)-5-ethylpyrazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9;/h3-7H,2,13H2,1H3,(H2,14,17);1H |
InChI Key |
YOEZHTARUXSGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)N.Cl |
Origin of Product |
United States |
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